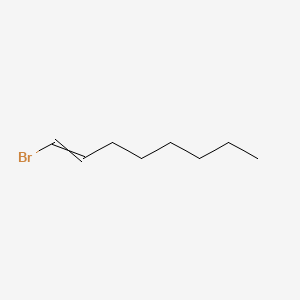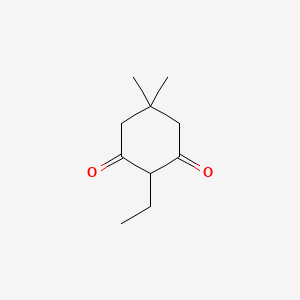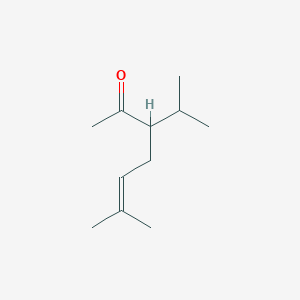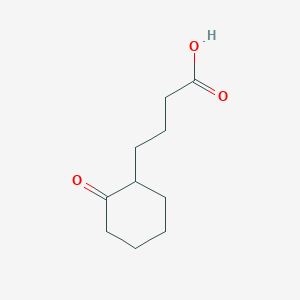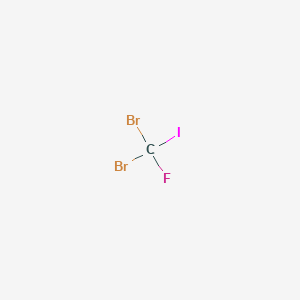
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is a chemical compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate typically involves the esterification of 2-Hydroxy-3-methoxyphenol with 3-ethylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic esters.
Scientific Research Applications
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate involves its ability to interact with free radicals. The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby reducing oxidative stress. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methoxyphenyl 3-methylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-propylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-butylpentanoate
Uniqueness
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is unique due to its specific ester linkage and the presence of both hydroxy and methoxy groups. These functional groups contribute to its antioxidant properties and potential therapeutic applications.
Properties
CAS No. |
5463-21-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxyphenyl) 3-ethylpentanoate |
InChI |
InChI=1S/C14H20O4/c1-4-10(5-2)9-13(15)18-12-8-6-7-11(17-3)14(12)16/h6-8,10,16H,4-5,9H2,1-3H3 |
InChI Key |
AUXGMFRHQGGRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)OC1=CC=CC(=C1O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



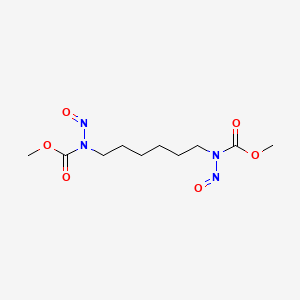
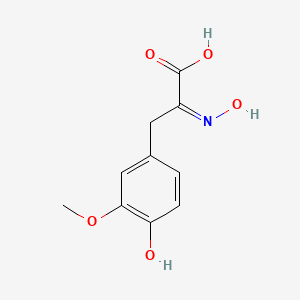
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
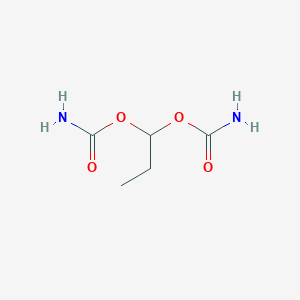
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


